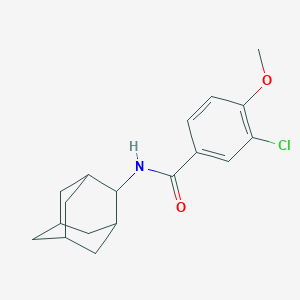![molecular formula C19H20N2O2 B278506 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B278506.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide, also known as BML-111, is a synthetic compound that belongs to the family of N-acyl amino acids. It is a potent anti-inflammatory agent that has been extensively studied for its therapeutic potential in various inflammatory diseases.
作用機序
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide exerts its anti-inflammatory effects by activating the lipoxin A4 receptor (ALX) and inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also promotes the production of anti-inflammatory cytokines such as IL-10 and TGF-β. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and tissue damage in various animal models of inflammatory diseases. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and stroke. This compound has been shown to have a good safety profile and does not cause any significant adverse effects.
実験室実験の利点と制限
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide is a potent anti-inflammatory agent that can be used in various in vitro and in vivo experiments to study the inflammatory response. However, its high cost and limited availability can be a limitation for some research studies.
将来の方向性
For research include investigating the efficacy of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide in combination with other anti-inflammatory agents and exploring its potential in the treatment of other diseases such as diabetes, cardiovascular disease, and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various preclinical studies for its therapeutic potential in inflammatory diseases. Its mechanism of action involves activating the lipoxin A4 receptor and inhibiting the production of pro-inflammatory cytokines. This compound has a good safety profile and does not cause any significant adverse effects. Further research is needed to explore its therapeutic potential in clinical trials and investigate its potential in the treatment of other diseases.
合成法
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide can be synthesized by reacting 2-methyl-3-nitrobenzoic acid with 3-amino-2-methylphenol in the presence of thionyl chloride to form 3-(2-methyl-3-nitrophenyl)-2-methyl-1,3-benzoxazole. This intermediate is then reduced with hydrogen gas in the presence of palladium on carbon to form this compound.
科学的研究の応用
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide has been extensively studied for its therapeutic potential in various inflammatory diseases such as arthritis, colitis, and sepsis. It has also been shown to have potential in the treatment of cancer, Alzheimer's disease, and stroke.
特性
分子式 |
C19H20N2O2 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide |
InChI |
InChI=1S/C19H20N2O2/c1-12(2)11-18(22)20-15-9-6-7-14(13(15)3)19-21-16-8-4-5-10-17(16)23-19/h4-10,12H,11H2,1-3H3,(H,20,22) |
InChIキー |
UFMPEUGDMCWGLR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)CC(C)C)C2=NC3=CC=CC=C3O2 |
正規SMILES |
CC1=C(C=CC=C1NC(=O)CC(C)C)C2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278423.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B278424.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278426.png)

![3-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278428.png)
![2-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278429.png)
![3,4-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278431.png)
![4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278432.png)
![5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278437.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278438.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B278442.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B278444.png)
![3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278445.png)

